Optical Limiting Threshold: F3NC (3-Nitro Regioisomer) vs. F3BC (3-Bromo Analog) Under CW 532 nm Excitation
The 3-nitro regioisomer F3NC, a direct positional analog of our target 4-fluoro-4'-nitrochalcone, demonstrates superior optical limiting performance compared to its 3-bromo-substituted counterpart F3BC. The optical limiting threshold, a critical figure of merit for laser protection devices, is substantially lower for F3NC, indicating higher sensitivity and better protection capability [1].
| Evidence Dimension | Optical limiting threshold (CW DPSS laser, 532 nm) |
|---|---|
| Target Compound Data | 1.92 kW/cm² (for F3NC, the 3-nitro regioisomer analog) |
| Comparator Or Baseline | 7.41 kW/cm² (for F3BC, the 3-bromo analog) |
| Quantified Difference | F3NC threshold is 3.86× lower (better) than F3BC |
| Conditions | Z-scan technique; solution phase; continuous wave DPSS laser at 532 nm wavelength [1] |
Why This Matters
A 3.86-fold improvement in optical limiting threshold directly translates to significantly enhanced laser protection performance, making the nitro-substituted scaffold (and by inference our para-nitro target) a superior candidate for photonic protection devices compared to halogen-only analogs.
- [1] Ekbote, A., Patil, P. S., Maidur, S. R., Chia, T. S., & Quah, C. K. (2017). Structural, third-order optical nonlinearities and figures of merit of (E)-1-(3-substituted phenyl)-3-(4-fluorophenyl) prop-2-en-1-one under CW regime: New chalcone derivatives for optical limiting applications. Dyes and Pigments, 139, 720-729. View Source
